

CAS number for 1H-Pyrrolo[3,2-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridine-2,3-dione

Cat. No.: B136860

[Get Quote](#)

An In-depth Technical Guide to **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**: Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a member of the aza-isatin family, its structural analogy to the well-studied isatin scaffold suggests a rich chemical reactivity and a broad potential for biological activity. This document will delve into its chemical properties, plausible synthetic routes, characteristic reactions, and prospective applications in modern therapeutics, grounded in established chemical principles and supported by authoritative literature.

Introduction to 1H-Pyrrolo[3,2-b]pyridine-2,3-dione: An Aza-Isatin Scaffold

1H-Pyrrolo[3,2-b]pyridine-2,3-dione belongs to a class of compounds known as aza-isatins, which are heterocyclic analogues of the renowned isatin (1H-indole-2,3-dione). The introduction of a nitrogen atom into the six-membered ring modifies the electronic properties of the molecule, influencing its reactivity and biological interactions. While a specific CAS number for **1H-Pyrrolo[3,2-b]pyridine-2,3-dione** is not readily found in major chemical databases, the parent scaffold, 1H-Pyrrolo[3,2-b]pyridine, is identified by CAS Number 272-49-1.^{[1][2]}

The core structure features a pyrrole ring fused to a pyridine ring, with two carbonyl groups at the 2 and 3 positions of the pyrrole moiety. This arrangement creates a highly reactive and versatile chemical entity. The insights from the extensive research on isatin and its derivatives serve as a foundational framework for understanding the potential of this aza-isatin.[3][4] Isatins are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties, making their aza-analogues compelling targets for drug discovery programs.[5]

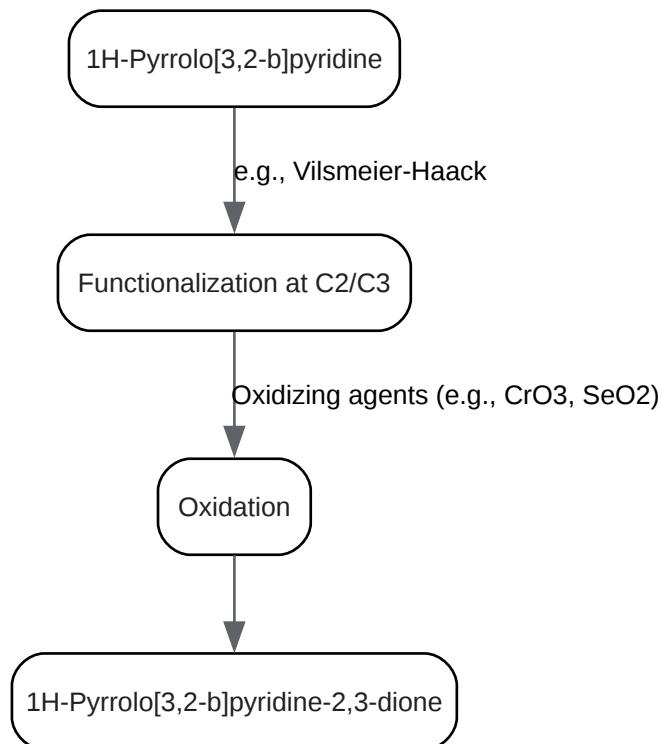
Diagram: Chemical Structure of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione** and its parent scaffold.

1H-Pyrrolo[3,2-b]pyridi

pyrrolo[3,2-b]pyridine
AS: 272-49-1)

[Click to download full resolution via product page](#)

Caption: Core structures of the target compound and its parent heterocycle.


Synthesis Strategies: Accessing the Aza-Isatin Core

The synthesis of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione** is not extensively documented in the literature, thus plausible synthetic routes are inferred from established methods for preparing isatins and other aza-isatins.[5] The general approach involves the synthesis of the parent 1H-pyrrolo[3,2-b]pyridine scaffold followed by oxidation, or the construction of the dione-containing ring system from a suitable pyridine precursor.

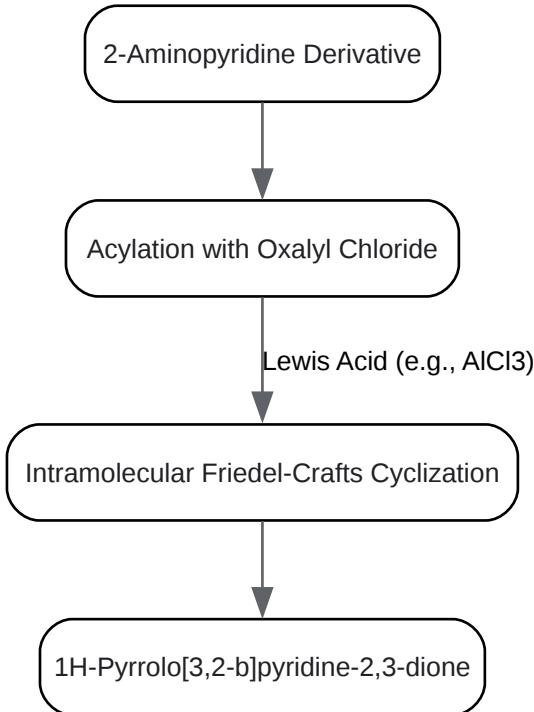
Oxidation of 1H-Pyrrolo[3,2-b]pyridine Derivatives

A common strategy for the synthesis of isatins involves the oxidation of indoles or oxindoles. A similar approach can be envisioned for the synthesis of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**.

Workflow: Synthesis via Oxidation

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis via oxidation.


Experimental Protocol (Hypothetical):

- Starting Material: Begin with a suitable derivative of 1H-pyrrolo[3,2-b]pyridine, for instance, a 2- or 3-substituted analogue that can be readily oxidized.
- Oxidation: Employ a strong oxidizing agent such as chromium trioxide (CrO₃) in acetic acid or selenium dioxide (SeO₂) in dioxane. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or degradation of the heterocyclic core.
- Work-up and Purification: Following the reaction, the mixture is typically quenched with water and the product extracted into an organic solvent. Purification is then achieved through column chromatography or recrystallization to yield the desired **1H-pyrrolo[3,2-b]pyridine-2,3-dione**.

Cyclization Methods from Pyridine Precursors

Drawing parallels from the Sandmeyer and Stolle syntheses of isatin, cyclization strategies starting from appropriately substituted aminopyridines are highly plausible.[3]

Workflow: Synthesis via Cyclization (Stolle Analogue)

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for synthesis via cyclization.

Experimental Protocol (Hypothetical):

- Starting Material: A 3-amino-2-substituted pyridine where the substituent can facilitate cyclization.
- Acylation: The aminopyridine is reacted with oxalyl chloride to form an intermediate N-acylated species.
- Cyclization: The intermediate is treated with a Lewis acid, such as aluminum chloride, to promote an intramolecular Friedel-Crafts type reaction, leading to the formation of the pyrrolo[3,2-b]pyridine-2,3-dione ring system.

- Purification: The final product is isolated and purified using standard laboratory techniques.

Chemical Reactivity and Synthetic Utility

The reactivity of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione** is expected to be analogous to that of isatin, with three primary sites for chemical modification: the N1-position (lactam nitrogen), the C2-carbonyl (amide carbonyl), and the C3-carbonyl (ketone carbonyl).[3][6]

Table 1: Predicted Reactivity at Key Positions

Position	Type of Reaction	Reagents and Conditions	Expected Product
N1-H	N-Alkylation/N-Arylation	Alkyl halides, aryl boronic acids with a base (e.g., K_2CO_3 , Cs_2CO_3)	N-substituted derivatives
	Condensation Reactions	Active methylene compounds, anilines, hydrazines	C3-substituted derivatives (e.g., Knoevenagel, Schiff base formation)
C2=O	Ring-Opening Reactions	Strong nucleophiles (e.g., NaOH, amines)	Pyrrolopyridine-3-carboxylic acid derivatives

The C3-carbonyl group is particularly reactive towards nucleophiles, making it a key handle for derivatization.[7] This reactivity allows for the synthesis of a wide array of derivatives, including spirocyclic compounds, which are of great interest in medicinal chemistry.[6]

Spectroscopic Characterization

While experimental spectroscopic data for **1H-Pyrrolo[3,2-b]pyridine-2,3-dione** is scarce, its key spectral features can be predicted based on its structure and comparison with related compounds like isatin and pyrrole-2,3-diones.[8]

Table 2: Predicted Spectroscopic Data

Technique	Key Predicted Features
¹ H NMR	- N-H proton: A broad singlet in the downfield region (~11-12 ppm).- Aromatic protons: Signals corresponding to the pyridine ring protons.
¹³ C NMR	- Carbonyl carbons: Two distinct signals in the downfield region (~160-180 ppm).- Aromatic carbons: Signals corresponding to the carbons of the fused ring system.
IR	- N-H stretch: A broad absorption around 3200-3400 cm ⁻¹ .- C=O stretches: Two strong absorptions in the range of 1650-1750 cm ⁻¹ , characteristic of the dione system.
MS	- Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Development

The 1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives have shown significant potential in various therapeutic areas.[\[9\]](#)[\[10\]](#)[\[11\]](#) The dione functionality in the target molecule is a key pharmacophore that can engage in hydrogen bonding and other interactions with biological targets.

Kinase Inhibition

Pyrrolopyridine derivatives have been successfully developed as inhibitors of various kinases, which are crucial targets in cancer therapy.[\[10\]](#)[\[12\]](#)[\[13\]](#) The 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of our topic of interest, has been used to design potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3).[\[10\]](#)[\[11\]](#)[\[14\]](#) The dione moiety could serve as a valuable addition for interacting with the hinge region or other key residues in kinase active sites.

Anticancer and Antimicrobial Agents

Isatin and its derivatives are well-known for their broad-spectrum biological activities, including potent anticancer and antimicrobial effects.^{[3][4]} By analogy, **1H-pyrrolo[3,2-b]pyridine-2,3-dione** and its derivatives are promising candidates for the development of new anticancer and antimicrobial agents. The pyrrolopyridine nucleus itself has been explored for its antitumor properties.^{[15][16]}

Other Therapeutic Areas

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as phosphodiesterase 4B (PDE4B) inhibitors, highlighting the potential of this scaffold in treating inflammatory diseases.^[17] The versatility of the aza-isatin core suggests that libraries of compounds based on **1H-pyrrolo[3,2-b]pyridine-2,3-dione** could yield hits against a wide range of biological targets.

Conclusion

1H-Pyrrolo[3,2-b]pyridine-2,3-dione represents a promising, yet underexplored, heterocyclic scaffold for the development of novel therapeutic agents. Its structural relationship to isatin provides a strong rationale for its synthesis and biological evaluation. The synthetic strategies and reactivity patterns outlined in this guide, based on established chemical principles, offer a roadmap for researchers to access and derivatize this aza-isatin core. The diverse biological activities associated with the parent pyrrolopyridine and isatin scaffolds underscore the significant potential of **1H-pyrrolo[3,2-b]pyridine-2,3-dione** in modern drug discovery. Further exploration of this molecule and its derivatives is highly warranted and could lead to the identification of novel drug candidates for a variety of diseases.

References

- Isatin: review of synthesis, reactivity, and anti-infective properties.
- Isatin derivatives in reactions with phosphorus(III–V) compounds. *PubMed Central*.
- Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. *ACS Omega*. (2019).
- 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1. *Sigma-Aldrich*.
- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. *Biomedicine and Chemical Sciences*. (2022).

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. *Bioorganic & Medicinal Chemistry Letters*. (2019).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. *Chemical Reviews*. (2018).
- 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™. Fisher Scientific.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *PubMed Central*.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. *RSC Advances*.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Publishing*.
- Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators. *Journal of Enzyme Inhibition and Medicinal Chemistry*. (2024).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. *ACS Medicinal Chemistry Letters*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 2. 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]

- 6. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [pubs.acs.org](#) [pubs.acs.org]
- 8. [acgpubs.org](#) [acgpubs.org]
- 9. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [researchgate.net](#) [researchgate.net]
- 15. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number for 1H-Pyrrolo[3,2-b]pyridine-2,3-dione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136860#cas-number-for-1h-pyrrolo-3-2-b-pyridine-2-3-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com